REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[C:6](I)[CH:5]=1.C([Sn](CCCC)(CCCC)[C:18]([O:20]CC)=[CH2:19])CCC.O>C1(C)C=CC=CC=1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[C:6]([C:18](=[O:20])[CH3:19])[CH:5]=1 |^1:42,44,63,82|
|
Name
|
|
Quantity
|
11.3 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(=C(C=C1)N)I)=O
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Name
|
|
Quantity
|
16.5 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Sn](C(=C)OCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
9422 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
|
105 °C
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Type
|
CUSTOM
|
Details
|
the solution was stirred at 105° C. for 7 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling to room temperature
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Type
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EXTRACTION
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Details
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the mixture was extracted with ethyl acetate-tetrahydrofuran
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Type
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WASH
|
Details
|
the organic layer was washed with water
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
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DISSOLUTION
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Details
|
The residue was dissolved in 280 mL of tetrahydrofuran
|
Type
|
ADDITION
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Details
|
2N hydrochloric acid (80 mL) was added
|
Type
|
STIRRING
|
Details
|
by stirring for 3 hours at room temperature
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled on an ice bath
|
Type
|
ADDITION
|
Details
|
an aqueous solution of 2N sodium hydroxide (80 mL) was added
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Type
|
ADDITION
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Details
|
an aqueous solution of saturated sodium bicarbonate was further added
|
Type
|
EXTRACTION
|
Details
|
the solution was extracted with ethyl acetate
|
Type
|
ADDITION
|
Details
|
An aqueous solution of 10% potassium fluoride was added to the organic layer
|
Type
|
STIRRING
|
Details
|
the solution was stirred for 3 hours at room temperature
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (hexane-ethyl acetate)
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC(=C(C=C1)N)C(C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 33.2 mmol | |
AMOUNT: MASS | 6.42 g | |
YIELD: PERCENTYIELD | 81.4% | |
YIELD: CALCULATEDPERCENTYIELD | 81.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |